molecular formula C14H13NO4 B14382935 1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene CAS No. 90021-36-6

1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene

Katalognummer: B14382935
CAS-Nummer: 90021-36-6
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: FPBKHQVTJPYBQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an ethenyloxy group and a nitro group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene typically involves the reaction of 4-nitronaphthalene with 2-(ethenyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process may include multiple steps, such as distillation and crystallization, to ensure the high quality of the final product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene is used in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethenyloxy group can undergo nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that can affect various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene is unique due to the presence of both the ethenyloxy and nitro groups, which confer distinct chemical and physical properties. These functional groups enable the compound to participate in a wide range of chemical reactions and make it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

90021-36-6

Molekularformel

C14H13NO4

Molekulargewicht

259.26 g/mol

IUPAC-Name

1-(2-ethenoxyethoxy)-4-nitronaphthalene

InChI

InChI=1S/C14H13NO4/c1-2-18-9-10-19-14-8-7-13(15(16)17)11-5-3-4-6-12(11)14/h2-8H,1,9-10H2

InChI-Schlüssel

FPBKHQVTJPYBQV-UHFFFAOYSA-N

Kanonische SMILES

C=COCCOC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.